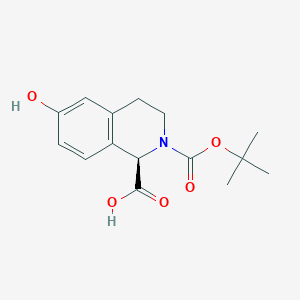

(R)-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

(R)-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 362492-00-0) is a chiral tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the C-2 position, a hydroxyl group at C-6, and a carboxylic acid at C-1. This compound is critical in pharmaceutical synthesis, particularly for alkaloid-based drug candidates, due to its role as an intermediate in stereoselective reactions . The Boc group enhances stability during synthetic processes, while the hydroxyl and carboxylic acid moieties contribute to hydrogen bonding and solubility properties.

Properties

Molecular Formula |

C15H19NO5 |

|---|---|

Molecular Weight |

293.31 g/mol |

IUPAC Name |

(1R)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-7-6-9-8-10(17)4-5-11(9)12(16)13(18)19/h4-5,8,12,17H,6-7H2,1-3H3,(H,18,19)/t12-/m1/s1 |

InChI Key |

KCDBTPOYUDNXBR-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2=C([C@@H]1C(=O)O)C=CC(=C2)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1.1 Boc Protection of Amino Group

A common approach to prepare the Boc-protected tetrahydroisoquinoline involves the reaction of the free amine precursor with di-tert-butyl dicarbonate (di-tert-butyl pyrocarbonate) in the presence of a base such as triethylamine. This reaction is typically conducted under mild conditions to avoid side reactions, yielding the Boc-protected amino acid derivative with high stereochemical integrity.

1.2 Formation of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline ring system is commonly constructed via the Pictet–Spengler reaction, which condenses dopamine or 3-hydroxyphenethylamine with aldehydes such as ethyl glyoxylate or methyl 4-formylbenzoate. This cyclization step forms the core heterocycle with the appropriate substitution pattern.

Hydroxyl Group Introduction and Functionalization

The hydroxyl group at C-6 is either retained from the starting phenolic precursor or introduced via selective hydroxylation. Subsequent alkylation or protection of this hydroxyl group can be performed depending on the desired downstream chemistry.

1.4 Carboxylic Acid Installation

The carboxylic acid function at C-1 is typically introduced through ester hydrolysis of the corresponding ester intermediate. Hydrolysis conditions are carefully controlled to prevent Boc deprotection or degradation of the molecule.

Industrial and Flow Chemistry Approaches

Industrial synthesis of Boc-protected tetrahydroisoquinoline derivatives has been optimized using continuous flow microreactor systems. These systems allow precise control of reaction parameters such as temperature, residence time, and reagent stoichiometry, leading to improved yields, scalability, and sustainability compared to traditional batch processes.

Solid-Phase Synthesis Methodology

A notable method for synthesizing Boc-protected tetrahydroisoquinoline carboxylic acids involves solid-phase synthesis techniques. This method starts from BOC-protected amino acid esters attached to nucleophile-sensitive resins. After Pictet–Spengler cyclization and Boc protection, the phenolic hydroxyl groups are alkylated on resin-bound intermediates. Ester hydrolysis on the solid support affords the Boc-protected carboxylic acid, which can be further elaborated into amides or other derivatives after Boc deprotection under acidic conditions.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Mild conditions to preserve stereochemistry |

| Pictet–Spengler Cyclization | Dopamine or 3-hydroxyphenethylamine + aldehyde | Acid catalysis, often at room temperature |

| Hydroxyl Group Alkylation | Alkyl halides, base | Performed on phenolic hydroxyl for modification |

| Ester Hydrolysis | LiOH or other mild base, aqueous solvent | Controlled to avoid Boc deprotection |

| Solid-Phase Attachment | (4-hydroxyphenyl)sulfide resin (Marshall linker) | Enables facile purification and reaction control |

| Boc Deprotection | Trifluoroacetic acid (TFA) in dichloromethane | Acidic cleavage of Boc group |

Research Findings and Optimization

- The Boc protecting group significantly enhances the stability of the amino group during multi-step syntheses, preventing unwanted side reactions and facilitating selective transformations at other functional sites.

- Flow microreactor technology has demonstrated superior control over reaction parameters, resulting in higher purity and yield of the Boc-protected tetrahydroisoquinoline intermediate.

- Solid-phase synthesis methods enable rapid preparation and diversification of tetrahydroisoquinoline derivatives, with optimized resin loading conditions minimizing impurities.

- Oxidation and reduction reactions on the hydroxyl and carboxylic acid groups have been studied extensively to provide functionalized derivatives for drug development.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Solution-phase Boc Protection | Use of di-tert-butyl dicarbonate and base | Mild, high stereoselectivity | Requires purification steps |

| Pictet–Spengler Cyclization | Acid-catalyzed cyclization of amines and aldehydes | Efficient ring formation | Sensitive to reaction conditions |

| Solid-Phase Synthesis | Resin-bound intermediates, on-resin transformations | Facilitates purification and diversity | Requires specialized equipment |

| Flow Microreactor Synthesis | Continuous flow, precise control of parameters | Scalable, sustainable | Initial setup cost |

Chemical Reactions Analysis

Types of Reactions

®-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve the use of strong acids or bases to facilitate the removal or replacement of the Boc group .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a versatile scaffold in the design of bioactive molecules. Its structure allows for modifications that can enhance biological activity, making it a valuable component in the synthesis of various pharmacological agents.

Opioid Receptor Modulation

Recent studies have highlighted the compound's role in developing opioid peptidomimetics. These compounds exhibit mixed efficacy at μ-opioid receptors (MOR) and δ-opioid receptors (DOR), providing potential analgesic effects with reduced side effects compared to traditional opioids. For instance, certain derivatives of this scaffold have shown comparable efficacy to morphine in pain relief models while minimizing dependency risks .

Synthesis of Tetrahydroisoquinoline Derivatives

The compound is a key intermediate in the synthesis of various tetrahydroisoquinoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The synthesis methods include traditional approaches like the Pictet–Spengler reaction and modern techniques such as enyne metathesis and Diels–Alder reactions .

Structural Biology and Drug Design

The structural features of (R)-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid facilitate its incorporation into larger molecular frameworks used in drug design. Its ability to form stable interactions with biological targets is critical for developing effective therapeutics.

Structure-Activity Relationship Studies

Research has focused on modifying the pendant groups attached to the tetrahydroisoquinoline core to optimize binding affinity and selectivity for specific receptors. Such studies have led to the identification of analogues with improved pharmacokinetic profiles .

Case Study: Analgesic Development

A series of compounds derived from this compound were evaluated for their analgesic properties. The results indicated that specific modifications at the 6-position significantly enhanced their efficacy as analgesics while maintaining a favorable safety profile .

Case Study: Cancer Therapeutics

Another study explored the use of tetrahydroisoquinoline derivatives in targeting cancer cell lines. The synthesized compounds exhibited potent anti-proliferative effects against various cancer types, demonstrating the potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of ®-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the functional sites of the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules. The molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Purity | Price (1g) | Key Properties/Applications |

|---|---|---|---|---|---|---|

| (R)-2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 362492-00-0 | C₁₆H₂₁NO₅ | Boc (C-2), OH (C-6), COOH (C-1) | 95% | $909.56 | Chiral intermediate, Boc protection |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride | 1263377-98-5 | C₁₁H₁₄ClNO₃ | OMe (C-6), COOH (C-1), HCl salt | 95% | N/A | Enhanced solubility via HCl salt |

| 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | 170097-67-3 | C₁₅H₁₉NO₄ | Boc (C-2), COOH (C-6) | N/A | N/A | Carboxylic acid at C-6 alters reactivity |

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrate | N/A | C₁₀H₁₁NO₃·xH₂O | OH (C-6), COOH (C-1), hydrate | N/A | N/A | Hydrate form impacts crystallinity |

Key Observations:

- Positional Isomerism : The carboxylic acid group’s position (C-1 vs. C-6) significantly influences reactivity. For instance, 2-Boc-6-carboxylic acid (CAS: 170097-67-3) lacks the C-1 carboxylic acid, reducing its utility in peptide coupling reactions compared to the target compound .

- Protective Groups : The Boc group in the target compound enhances amine protection during synthesis, whereas analogs like the hydrochloride salt (CAS: 1263377-98-5) prioritize solubility over protection .

- Solubility : Hydrate forms (e.g., ) exhibit lower thermal stability but improved crystallinity, whereas the Boc group in the target compound increases hydrophobicity .

Biological Activity

(R)-2-(Tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tetrahydroisoquinoline core, which is known for its structural versatility and ability to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it a suitable candidate for drug development.

Anticancer Properties

Research indicates that THIQ derivatives exhibit significant anticancer activities. For example, studies on related compounds have shown that they can induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. Specifically, tetrahydroisoquinoline-3-carboxylic acid derivatives were found to inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. One study reported a Ki value of 5.2 µM against Bcl-2 protein, demonstrating potent binding affinity and anti-proliferative effects on Jurkat cells through caspase-3 activation .

Neuroprotective Effects

THIQs have also been studied for their neuroprotective properties. Their ability to cross the blood-brain barrier allows them to interact with neurotransmitter systems. Some derivatives have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Activity

The anti-inflammatory potential of THIQs is another area of interest. Compounds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been reported to attenuate colon carcinogenesis through the blockade of IL-6 mediated signaling pathways . This suggests that similar mechanisms may be present in this compound.

The mechanisms underlying the biological activity of THIQs often involve modulation of signaling pathways associated with cell proliferation and apoptosis. Key pathways include:

- IL-6/JAK2/STAT3 Pathway : Inhibition of this pathway has been linked to reduced tumor growth and metastasis .

- Bcl-2 Family Proteins : Targeting these proteins can lead to increased apoptosis in cancer cells .

- Oxidative Stress Reduction : THIQs may exert protective effects against oxidative damage in neuronal cells by enhancing antioxidant defenses .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.